4-(2-pyridinylmethyl)morpholine
Overview
Description
4-(2-pyridinylmethyl)morpholine, also known as PPM, is a chemical compound that has gained significant attention in the scientific community due to its potential in various research applications. PPM is a heterocyclic compound that contains both pyridine and morpholine rings, making it a versatile compound for use in various chemical reactions.
Mechanism Of Action
The mechanism of action of 4-(2-pyridinylmethyl)morpholine is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in the development of inflammation and cancer. 4-(2-pyridinylmethyl)morpholine has also been shown to induce apoptosis, or programmed cell death, in cancer cells, making it a potential candidate for cancer treatment.
Biochemical And Physiological Effects
4-(2-pyridinylmethyl)morpholine has been shown to have various biochemical and physiological effects, including the inhibition of certain enzymes and proteins involved in inflammation and cancer development. 4-(2-pyridinylmethyl)morpholine has also been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer treatment.
Advantages And Limitations For Lab Experiments
One advantage of using 4-(2-pyridinylmethyl)morpholine in lab experiments is its versatility in various chemical reactions. 4-(2-pyridinylmethyl)morpholine can be easily synthesized and used in various chemical reactions, making it a valuable tool for researchers. However, one limitation of using 4-(2-pyridinylmethyl)morpholine in lab experiments is its potential toxicity. 4-(2-pyridinylmethyl)morpholine has been shown to have cytotoxic effects on certain cell lines, making it important for researchers to use caution when handling 4-(2-pyridinylmethyl)morpholine.
Future Directions
There are several future directions for the study of 4-(2-pyridinylmethyl)morpholine. One area of research is the development of new drugs based on the structure of 4-(2-pyridinylmethyl)morpholine. Researchers are also exploring the potential of 4-(2-pyridinylmethyl)morpholine in the treatment of various diseases, including cancer and inflammatory diseases. Additionally, there is a need for further research to understand the mechanism of action of 4-(2-pyridinylmethyl)morpholine and its potential toxicity in various cell lines.
Synthesis Methods
4-(2-pyridinylmethyl)morpholine can be synthesized using various methods, including the reaction of 2-pyridinemethanol with morpholine in the presence of a suitable catalyst. The reaction typically occurs under mild conditions and produces high yields of 4-(2-pyridinylmethyl)morpholine.
Scientific Research Applications
4-(2-pyridinylmethyl)morpholine has been extensively studied for its potential use in various scientific research applications. One of the most promising areas of research is in the development of new drugs for the treatment of various diseases. 4-(2-pyridinylmethyl)morpholine has been shown to have potent anti-inflammatory and anti-cancer properties, making it a potential candidate for the development of new drugs.
properties
IUPAC Name |
4-(pyridin-2-ylmethyl)morpholine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-2-4-11-10(3-1)9-12-5-7-13-8-6-12/h1-4H,5-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQPVTFUPUUWMIV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=CC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50296714 | |
Record name | 4-(pyridin-2-ylmethyl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50296714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Pyridin-2-ylmethyl)morpholine | |
CAS RN |
71897-59-1 | |
Record name | MLS002704262 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111161 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-(pyridin-2-ylmethyl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50296714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(MORPHOLINOMETHYL)-PYRIDINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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